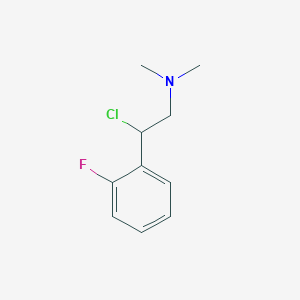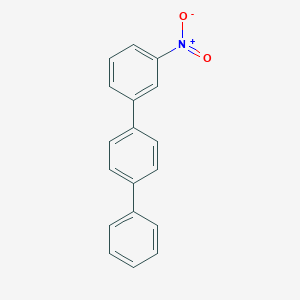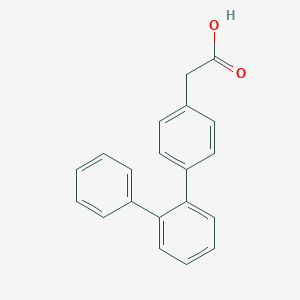
3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is an organic compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a quinazolinone core with a thioxo group and a methoxybenzyl substituent. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
The synthesis of 3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one typically involves the reaction of 3-methoxybenzylamine with isothiocyanates, followed by cyclization. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The methoxy group in the benzyl ring can be substituted with other functional groups using reagents like halogens or nucleophiles under appropriate conditions.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Quinazolinone derivatives, including this compound, have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It can be used in the production of pharmaceuticals and agrochemicals, as well as in the development of new chemical processes.
作用机制
The mechanism of action of 3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group and the quinazolinone core play crucial roles in binding to these targets, leading to the modulation of their activity. This compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites, thereby exerting its biological effects.
相似化合物的比较
3-(3-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one can be compared with other quinazolinone derivatives, such as:
3-(4-methoxybenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with a different position of the methoxy group.
2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Lacks the methoxybenzyl substituent.
3-(3-methoxybenzyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-one: Contains an oxo group instead of a thioxo group.
These compounds share similar core structures but differ in their substituents, which can lead to variations in their biological activities and applications.
属性
IUPAC Name |
3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2S/c1-20-12-6-4-5-11(9-12)10-18-15(19)13-7-2-3-8-14(13)17-16(18)21/h2-9H,10H2,1H3,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJRQEJNHPDXYOU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C(=O)C3=CC=CC=C3NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![(4-Pentylbicyclo[2.2.2]oct-1-yl)methyl 4-methylbenzenesulfonate](/img/structure/B371149.png)
![2-[(4-Propoxyphenyl)methylideneamino]fluoren-9-one](/img/structure/B371150.png)

![4'-(4-Methylpentyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B371153.png)


![2-Methylthieno[2,3-d]pyrimidin-6-ylformamide](/img/structure/B371158.png)

![N-{4-[(4-amino-2-chlorophenyl)diazenyl]phenyl}-N,N-dimethylamine](/img/structure/B371160.png)
